molecular formula C47H51NO14 B118302 Paclitaxel CAS No. 92950-39-5

Paclitaxel

Cat. No. B118302
CAS RN: 92950-39-5
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-MZXODVADSA-N
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Description

. It was first isolated from the bark of the Pacific yew tree (Taxus brevifolia) in the 1960s by Dr. Jonathan L. Hartwell of the National Cancer Institute . Taxol is a secondary metabolite produced by Taxus species and has a complex chemical structure involving a taxane ring .

Biochemical Analysis

Biochemical Properties

7-Acetyl Paclitaxel, like its parent compound this compound, is believed to interact with β-tubulin, a protein involved in the formation of microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . By binding to β-tubulin, 7-Acetyl this compound can disrupt microtubule dynamics, leading to cell cycle arrest and triggering various cell death pathways, including apoptosis, pyroptosis, ferroptosis, and necroptosis .

Cellular Effects

The effects of 7-Acetyl this compound on cells are primarily related to its impact on microtubule dynamics. By disrupting these dynamics, 7-Acetyl this compound can induce cell cycle arrest, preventing cells from dividing . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Molecular Mechanism

The molecular mechanism of action of 7-Acetyl this compound involves binding to β-tubulin, a protein that forms part of the microtubules in cells . This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest . Additionally, 7-Acetyl this compound may interact with other biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of 7-Acetyl this compound in laboratory settings can change over time. For example, the drug’s impact on cell cycle arrest and cell death may become more pronounced with prolonged exposure

Dosage Effects in Animal Models

The effects of 7-Acetyl this compound in animal models can vary with dosage. High doses may lead to more pronounced cell cycle arrest and cell death, but could also result in toxic or adverse effects

Metabolic Pathways

7-Acetyl this compound is likely involved in similar metabolic pathways as this compound. This compound is metabolized primarily by the cytochrome P450 pathway . It’s plausible that 7-Acetyl this compound undergoes similar metabolic processes, potentially interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of 7-Acetyl this compound within cells and tissues are critical aspects of its pharmacokinetics. Like this compound, 7-Acetyl this compound is likely transported across cell membranes by specific transport proteins . Once inside the cell, it may be distributed to various subcellular locations, depending on its specific interactions with intracellular molecules .

Subcellular Localization

The subcellular localization of 7-Acetyl this compound can influence its activity and function. For instance, its binding to β-tubulin occurs in the cytoplasm, where microtubules are located . Any targeting signals or post-translational modifications that direct 7-Acetyl this compound to specific compartments or organelles within the cell could potentially influence its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxol can be synthesized through several methods, including total synthesis, semi-synthesis, and biosynthesis. Total synthesis involves constructing the entire molecule from simple starting materials, while semi-synthesis uses natural precursors extracted from plants . Biosynthesis involves using microorganisms to produce taxol precursors .

Industrial Production Methods:

Chemical Reactions Analysis

Taxol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
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InChI Key

RCINICONZNJXQF-MZXODVADSA-N
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Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
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Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
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Molecular Formula

C47H51NO14
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DSSTOX Substance ID

DTXSID9023413
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Molecular Weight

853.9 g/mol
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Physical Description

Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug., Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS], Solid
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Solubility

Insoluble, Insoluble in water, 5.56e-03 g/L
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Mechanism of Action

Paclitaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, paclitaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, paclitaxel binds to the β subunit of tubulin. Tubulin is the "building block" of mictotubules, and the binding of paclitaxel locks these building blocks in place. The resulting microtubule/paclitaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that paclitaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Evidence suggests that paclitaxel also may induce cell death by triggering apoptosis. In addition, paclitaxel and docetaxel enhance the effects of ionizing radiation, possibly by blocking cells in the G2 phase, the phase of the cell cycle in which cells are most radiosensitive., Paclitaxel is an antimicrotubule antineoplastic agent. Unlike some other common antimicrotubule agents (e.g., vinca alkaloids, colchicine, podophyllotoxin), which inhibit microtubule assembly, paclitaxel and docetaxel (a semisynthetic taxoid) promote microtubule assembly. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They are an essential part of the mitotic spindle and also are involved in maintenance of cell shape and motility, and transport between organelles within the cell. By binding in a reversible, concentration-dependent manner to the beta-subunit of tubulin at the N-terminal domain, paclitaxel enhances the polymerization of tubulin, the protein subunit of the spindle microtubules, even in the absence of factors that are normally required for microtubule assembly (e.g., guanosine triphosphate [GTP]), and induces the formation of stable, nonfunctional microtubules. Paclitaxel promotes microtubule stability even under conditions that typically cause depolymerization in vitro (e.g., cold temperature, the addition of calcium, the presence of antimitotic drugs). While the precise mechanism of action of the drug is not understood fully, paclitaxel disrupts the dynamic equilibrium within the microtubule system and blocks cells in the late G2 phase and M phase of the cell cycle, inhibiting cell replication., ... Taxol induces tubulin polymerization and forms extremely stable and nonfunctional microtubules. Taxol has demonstrated broad activity in preclinical screening studies, and antineoplastic activity has been observed in several classically refractory tumors. These tumors include cisplatin resistant ovarian carcinoma in phase II trials and malignant melanoma and non-small cell lung carcinoma in phase I studies.
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Color/Form

White to off-white crystalline powder, Needles from aqueous methanol

CAS RN

33069-62-4, 92950-39-5
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Melting Point

415 to 421 °F (NTP, 1992), 216-217 °C, 213-216 °C (decomposition), 213 - 216 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel
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Paclitaxel
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Paclitaxel
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Q & A

Q1: How do different organisms break down 7-acetyltaxol?

A: Research using 7-acetyltaxol-2''-yl glucoside, a water-soluble derivative, revealed diverse biodegradation pathways across various organisms [, ]. While both cyanobacteria (Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7942) and the liverwort Marchantia polymorpha could epimerize the 7-position of the taxol skeleton, this reaction was not observed in the higher plants Nicotiana tabacum (tobacco) and Glycine max (soybean) []. Interestingly, several organisms, including the two cyanobacteria, M. polymorpha, and N. tabacum, hydrolyzed the 13-position of 7-acetyltaxol, yielding baccatin III and 10-deacetyl baccatin III []. Additionally, both cyanobacteria deacetylated 7-epi-baccatin III at its 10-position, while M. polymorpha and G. max specifically deacetylated the 10-position of taxol itself []. This highlights the diverse metabolic capabilities of different species in processing 7-acetyltaxol.

Q2: Does 7-acetyltaxol interact with microtubules like paclitaxel (Taxol)?

A: While the provided abstracts do not contain specific information about the interaction of 7-acetyltaxol with microtubules, one research title suggests that 7-acetyltaxol interacts with different tubulin assemblies []. Further investigation into the full text of this research article would be needed to understand the specifics of this interaction.

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